Cas no 64055-69-2 (Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl-)
Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl-
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- Inchi: 1S/C13H12ClN/c1-10-6-7-11(9-15-10)8-12-4-2-3-5-13(12)14/h2-7,9H,8H2,1H3
- InChI Key: PPHJQQLPTVFGGK-UHFFFAOYSA-N
- SMILES: C1(C)=NC=C(CC2=CC=CC=C2Cl)C=C1
Experimental Properties
- Density: 1.144±0.06 g/cm3(Predicted)
- Boiling Point: 321.7±32.0 °C(Predicted)
- pka: 5.83±0.10(Predicted)
Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10010647-1.0g |
5-[(2-chlorophenyl)methyl]-2-methylpyridine |
64055-69-2 | 95% | 1.0g |
$0.0 | 2022-12-31 |
Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl- Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl-
Recent Advances in the Study of Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl- (CAS: 64055-69-2)
The chemical compound Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl- (CAS: 64055-69-2) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research briefing provides an overview of the latest studies focusing on the synthesis, biological activity, and therapeutic potential of this compound. The findings discussed herein are based on peer-reviewed publications and recent conference proceedings, ensuring the accuracy and relevance of the information presented.
Recent studies have highlighted the role of Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl- as a key intermediate in the synthesis of novel pharmaceutical agents. Researchers have explored its utility in the development of kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The compound's unique structural features, including the chlorophenyl and methylpyridine moieties, contribute to its ability to interact with specific biological targets, making it a promising candidate for further investigation.
One of the most notable advancements involves the optimization of synthetic routes for Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl-. A study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method that reduces the number of steps and improves overall yield. This development is particularly significant for scaling up production for preclinical and clinical studies. Additionally, computational modeling has been employed to predict the compound's binding affinity to various protein targets, providing valuable insights for structure-activity relationship (SAR) studies.
In terms of biological activity, recent in vitro and in vivo studies have shown that Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl- exhibits potent inhibitory effects on specific kinases involved in cell proliferation and inflammation. For instance, a 2023 study reported its efficacy in suppressing tumor growth in xenograft models, with minimal off-target effects. These findings underscore the compound's potential as a lead molecule for anticancer drug development. Furthermore, its pharmacokinetic properties, including metabolic stability and bioavailability, have been evaluated, revealing favorable profiles for further drug optimization.
Despite these promising results, challenges remain in the development of Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl- as a therapeutic agent. Issues such as solubility and potential toxicity at higher doses need to be addressed through structural modifications and formulation strategies. Ongoing research is focused on derivatizing the core structure to enhance its pharmacological properties while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, Pyridine, 5-[(2-chlorophenyl)methyl]-2-methyl- (CAS: 64055-69-2) represents a versatile and promising scaffold in medicinal chemistry. Recent advancements in its synthesis, biological evaluation, and computational modeling have laid a solid foundation for its future development. As research continues to unravel its full potential, this compound may soon emerge as a key player in the discovery of next-generation therapeutics for cancer and other diseases. The integration of multidisciplinary approaches will be crucial in overcoming current limitations and realizing its clinical benefits.
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